rac N,O-Didesmethyl Venlafaxine beta-D-Glucuronide Hydrochloride
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Overview
Description
rac N,O-Didesmethyl Venlafaxine: is a derivative of Venlafaxine, a well-known antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is characterized by the removal of methyl groups from both the nitrogen and oxygen atoms in the Venlafaxine molecule. It is primarily studied for its pharmacological properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac N,O-Didesmethyl Venlafaxine typically involves the demethylation of Venlafaxine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4). The reaction conditions often require controlled temperatures and specific solvents to ensure the selective removal of methyl groups without affecting other functional groups .
Industrial Production Methods: : Industrial production of rac N,O-Didesmethyl Venlafaxine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: : rac N,O-Didesmethyl Venlafaxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully reduced form.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully reduced amines .
Scientific Research Applications
rac N,O-Didesmethyl Venlafaxine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac N,O-Didesmethyl Venlafaxine involves the inhibition of serotonin and norepinephrine reuptake in the central nervous system. By blocking the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, thereby enhancing neurotransmission and improving mood. The molecular targets include serotonin transporters (SERT) and norepinephrine transporters (NET), which are key pathways involved in mood regulation .
Comparison with Similar Compounds
Similar Compounds
Desvenlafaxine (O-desmethylvenlafaxine): The active metabolite of Venlafaxine, also an SNRI, used in the treatment of major depressive disorder.
Venlafaxine: The parent compound, widely used as an antidepressant.
Uniqueness: : rac N,O-Didesmethyl Venlafaxine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. These differences can influence its efficacy, safety profile, and potential therapeutic applications .
Properties
Molecular Formula |
C21H32ClNO8 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
(3S,6S)-3,4,5-trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H31NO8.ClH/c1-22-11-14(21(28)9-3-2-4-10-21)12-5-7-13(8-6-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27;/h5-8,14-18,20,22-25,28H,2-4,9-11H2,1H3,(H,26,27);1H/t14?,15?,16-,17?,18?,20+;/m0./s1 |
InChI Key |
KXBUKYNISZGJHO-ZZZKTXHCSA-N |
Isomeric SMILES |
CNCC(C1=CC=C(C=C1)O[C@H]2C(C([C@@H](C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl |
Origin of Product |
United States |
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